

Spectroscopic Profile of (2,6-Dimethylpyridin-3-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2,6-Dimethylpyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2,6-Dimethylpyridin-3-yl)methanol**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2,6-Dimethylpyridin-3-yl)methanol**. These predictions are derived from the known spectral properties of analogous compounds, including substituted pyridines and benzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **(2,6-Dimethylpyridin-3-yl)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.6	d	1H	H-4 (Aromatic)
~7.0 - 7.2	d	1H	H-5 (Aromatic)
~4.6 - 4.8	s	2H	-CH ₂ OH
~2.5 - 2.6	s	3H	2-CH ₃
~2.4 - 2.5	s	3H	6-CH ₃
Variable	br s	1H	-OH

Table 2: Predicted ¹³C NMR Data for (2,6-Dimethylpyridin-3-yl)methanol

Chemical Shift (δ , ppm)	Assignment
~157 - 159	C-2 (Aromatic)
~155 - 157	C-6 (Aromatic)
~136 - 138	C-4 (Aromatic)
~130 - 132	C-3 (Aromatic)
~119 - 121	C-5 (Aromatic)
~60 - 62	-CH ₂ OH
~23 - 25	2-CH ₃
~21 - 23	6-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (2,6-Dimethylpyridin-3-yl)methanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic -CH ₃ , -CH ₂)
1600 - 1580	Medium-Strong	C=C stretch (pyridine ring)
1470 - 1440	Medium-Strong	C=C stretch (pyridine ring)
1465 - 1450	Medium	C-H bend (aliphatic)
1050 - 1000	Strong	C-O stretch (primary alcohol)
850 - 800	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (2,6-Dimethylpyridin-3-yl)methanol

m/z	Relative Intensity	Assignment
137	High	[M] ⁺ (Molecular Ion)
136	Medium	[M-H] ⁺
122	Medium	[M-CH ₃] ⁺
106	High	[M-CH ₂ OH] ⁺
77	Medium	[C ₅ H ₄ N] ⁺ (pyridyl fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

- Dissolve approximately 5-10 mg of **(2,6-Dimethylpyridin-3-yl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 ; Methanol- d_4 , CD_3OD ; Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.

^{13}C NMR Acquisition:

- Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
- Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR to improve the signal-to-noise ratio.

- Process the FID similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Record the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI).

GC-MS Protocol:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

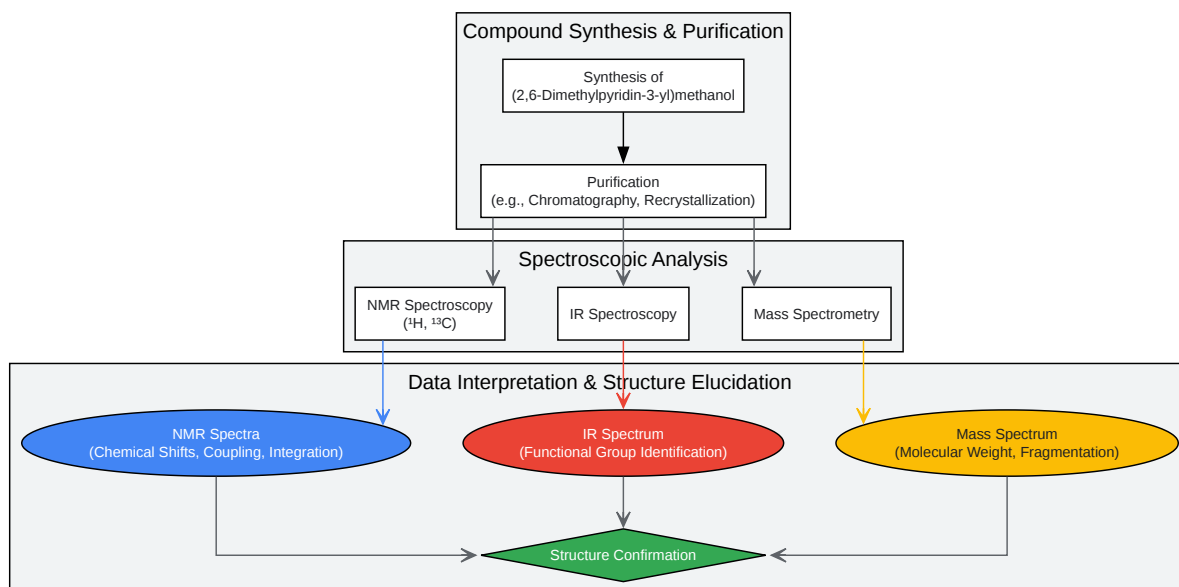
- **Chromatographic Separation:** Inject the sample into the GC. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

ESI-MS Protocol:

- **Sample Preparation:** Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) often with a small amount of acid (e.g., formic acid) to promote protonation.
- **Infusion:** The sample solution is infused into the ESI source at a constant flow rate.
- **Ionization:** A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- **Mass Analysis and Detection:** The ions are then analyzed and detected as in GC-MS.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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